6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxy group at the 6th position and a 2-methylthiophenyl group at the 5th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid typically involves the introduction of the 2-methylthiophenyl group onto the nicotinic acid ring. This can be achieved through various synthetic routes, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 2-methylthiophene with a halogenated nicotinic acid derivative under palladium catalysis.
Direct Arylation: This method involves the direct arylation of nicotinic acid with 2-methylthiophene in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can yield an amine .
Scientific Research Applications
6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with essential enzymes or pathways in the bacteria . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxynicotinic acid: Similar in structure but with a methoxy group instead of a 2-methylthiophenyl group.
2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Similar in structure but with a different substituent at the 5th position.
Uniqueness
6-Hydroxy-5-(2-methylthiophenyl)nicotinic acid is unique due to the presence of the 2-methylthiophenyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-14-12(10)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZKAOJKRKLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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